molecular formula C7H4ClNS B1600125 2-Chlorothieno[2,3-c]pyridine CAS No. 756477-32-4

2-Chlorothieno[2,3-c]pyridine

Cat. No. B1600125
M. Wt: 169.63 g/mol
InChI Key: MAYKXPKQWDJNAM-UHFFFAOYSA-N
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Description

2-Chlorothieno[2,3-c]pyridine is a chemical compound with the molecular formula C7H4ClNS . It is used in research and development .


Synthesis Analysis

The synthesis of 2-Chlorothieno[2,3-c]pyridine involves several steps. One approach starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno[2,3-d]pyrimidine-2,4-diol. This is followed by the reaction with POCl3 to produce 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves treating this with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to yield N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .


Molecular Structure Analysis

The molecular structure of 2-Chlorothieno[2,3-c]pyridine is characterized by the presence of chlorine, sulfur, nitrogen, and carbon atoms. The molecular weight is approximately 169.631 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-Chlorothieno[2,3-c]pyridine are primarily associated with its use as a synthetic intermediate in the production of other compounds. For instance, it can react with different pyridine amines to produce N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .


Physical And Chemical Properties Analysis

2-Chlorothieno[2,3-c]pyridine is a solid substance . Its molecular weight is approximately 169.631 Da .

Safety And Hazards

When handling 2-Chlorothieno[2,3-c]pyridine, it’s important to avoid dust formation and breathing in any dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and protective equipment should be worn. The area should be well-ventilated, and all sources of ignition should be removed .

properties

IUPAC Name

2-chlorothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYKXPKQWDJNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461544
Record name 2-Chlorothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothieno[2,3-c]pyridine

CAS RN

756477-32-4
Record name 2-Chlorothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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